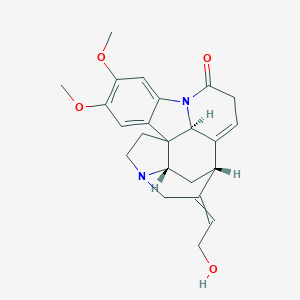
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is a natural alkaloid that is found in the seeds of Strychnos usambarensis. It has been shown to have potential as a therapeutic agent due to its unique chemical structure and biological activity.
Wirkmechanismus
The mechanism of action of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one is not fully understood. However, it has been shown to interact with several cellular targets such as ion channels, enzymes, and receptors. The compound has been shown to modulate the activity of these targets, leading to its biological activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce pain, and induce cell death in cancer cells. The compound has also been shown to have antioxidant activity and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one in lab experiments include its unique chemical structure and biological activity. The compound has been shown to have potential as a therapeutic agent, making it an interesting compound to study. However, the limitations of using the compound in lab experiments include its low solubility and potential toxicity.
Zukünftige Richtungen
There are several future directions for the study of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one. One direction is the further investigation of its mechanism of action. Understanding how the compound interacts with cellular targets can provide insight into its biological activity and potential therapeutic uses. Another direction is the optimization of the synthesis method to increase yield and purity of the compound. This can facilitate further studies on its biological activity. Finally, the compound can be studied for its potential use in combination therapy with other drugs to enhance its therapeutic effects.
Conclusion:
This compound is a natural alkaloid with potential as a therapeutic agent. The compound has been shown to have anti-inflammatory, analgesic, and antitumor activity, and has been studied for its potential use in the treatment of neurodegenerative diseases. Further studies on the compound's mechanism of action, biochemical and physiological effects, and potential therapeutic uses can provide valuable insights into its potential as a therapeutic agent.
Synthesemethoden
The synthesis of 12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been reported in the literature. The method involves the isolation of the alkaloid from the seeds of Strychnos usambarensis followed by chemical modification to obtain the desired compound. The synthesis method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
12,13-Didehydro-2,3-dimethoxy-12,24-secostrychnidin-10-one has been the subject of several scientific studies due to its potential as a therapeutic agent. It has been shown to have anti-inflammatory, analgesic, and antitumor activity. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
129724-78-3 |
|---|---|
Molekularformel |
C23H26N2O4 |
Molekulargewicht |
394.5 g/mol |
IUPAC-Name |
(13S,19S,21S)-14-(2-hydroxyethylidene)-4,5-dimethoxy-8,16-diazahexacyclo[11.5.2.11,8.02,7.016,19.012,21]henicosa-2,4,6,11-tetraen-9-one |
InChI |
InChI=1S/C23H26N2O4/c1-28-18-10-16-17(11-19(18)29-2)25-21(27)4-3-14-15-9-20-23(16,22(14)25)6-7-24(20)12-13(15)5-8-26/h3,5,10-11,15,20,22,26H,4,6-9,12H2,1-2H3/t15-,20-,22-,23?/m0/s1 |
InChI-Schlüssel |
XTGYWZXUYFAABL-HUJXXYTHSA-N |
Isomerische SMILES |
COC1=C(C=C2C(=C1)C34CCN5[C@H]3C[C@@H](C(=CCO)C5)C6=CCC(=O)N2[C@H]46)OC |
SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Kanonische SMILES |
COC1=C(C=C2C(=C1)C34CCN5C3CC(C(=CCO)C5)C6=CCC(=O)N2C46)OC |
Synonyme |
isobrucine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-Azido-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl 2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl hydrogen phosphate](/img/structure/B236508.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2,4-dimethoxybenzamide](/img/structure/B236509.png)
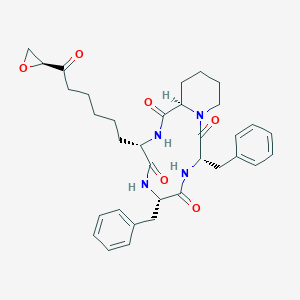

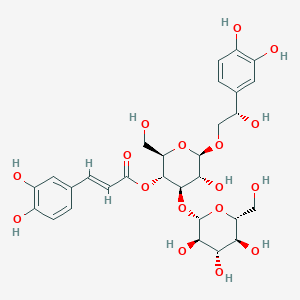
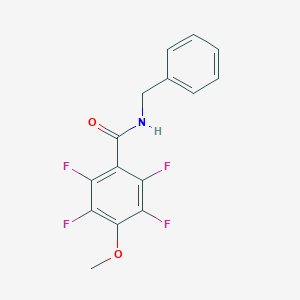


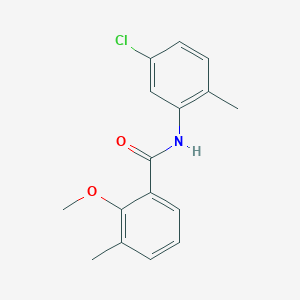

![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236563.png)
![3-chloro-N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B236568.png)

![4-Hydroxy-6-(4-hydroxyphenyl)-2-(2-hydroxypropan-2-yl)-9-(3-methylbut-2-enyl)-2,3-dihydrofuro[3,2-g]chromen-5-one](/img/structure/B236595.png)